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Compound of Interest

Compound Name: 5-Bromoindoline

Cat. No.: B135996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
Bromoindoline (CAS: 22190-36-6), a key intermediate in various synthetic applications. The

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, details the experimental protocols for acquiring such data, and

illustrates the analytical workflow and logic.

While specific experimental spectra for 5-Bromoindoline are typically found within specialized,

subscription-based databases, this guide presents predicted and characteristic data based on

the compound's structure. This information serves as a robust reference for spectral

interpretation, quality control, and structural verification in a research and development setting.

Spectroscopic Data Summary
The structural formula of 5-Bromoindoline is C₈H₈BrN, with a molecular weight of

approximately 198.06 g/mol .[1] The presence of a bromine atom, an aromatic ring, a

secondary amine, and an aliphatic chain gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of 5-
Bromoindoline.

Table 1: Predicted ¹H NMR Data for 5-Bromoindoline (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.10 d 1H H-6

~ 6.95 dd 1H H-4

~ 6.55 d 1H H-7

~ 3.80 br s 1H N-H

~ 3.55 t 2H C(2)-H₂ (α to N)

~ 3.05 t 2H C(3)-H₂ (α to Ar)

Table 2: Predicted ¹³C NMR Data for 5-Bromoindoline (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 150.0 C-7a

~ 132.5 C-3a

~ 130.0 C-6

~ 128.0 C-4

~ 112.0 C-7

~ 111.0 C-5 (C-Br)

~ 47.5 C-2

~ 29.5 C-3

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. The data below

represents typical absorption frequencies for the bonds in 5-Bromoindoline.

Table 3: Characteristic IR Absorption Bands for 5-Bromoindoline
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 3400 Medium N-H Stretch Secondary Amine

3100 - 3000 Medium C-H Stretch Aromatic C-H

2950 - 2850 Medium C-H Stretch Aliphatic C-H₂

~ 1600, ~1480 Medium C=C Stretch (in-ring) Aromatic Ring

~ 1330 Strong C-N Stretch Aromatic Amine

900 - 675 Strong
C-H Bend (out-of-

plane)
Aromatic Ring

~ 600 Medium C-Br Stretch Aryl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in

an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+

and M+2) of nearly equal intensity.[2]

Table 4: Predicted Mass Spectrometry Data for 5-Bromoindoline

m/z Value Interpretation Notes

197 / 199 [M]⁺ (Molecular Ion)
Doublet peak due to ⁷⁹Br and

⁸¹Br isotopes.

118 [M - Br]⁺ Loss of a bromine radical.

91
[C₇H₇]⁺ (Tropylium ion) or

related fragment

Common fragment for aromatic

compounds.

170 / 172
[M - CH₂CH₂]⁺ or [M - C₂H₄]⁺

(Retro-Diels-Alder)

Loss of ethene from the

indoline ring.
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Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromoindoline in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent

peak.

Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum

using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is used

to simplify the spectrum to single lines for each unique carbon.

Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting

spectrum should be phase-corrected and baseline-corrected. Integrate the ¹H NMR signals

to determine the relative number of protons.

IR Spectroscopy Protocol (ATR)
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and

instrument-related absorptions.

Sample Application: Place a small amount of solid 5-Bromoindoline powder directly onto

the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample

and the crystal.

Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of

infrared radiation by the sample.

Processing: The final spectrum is automatically generated as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC). The

sample is vaporized in a high vacuum environment.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV). This process ejects an electron from the molecule, forming a positively charged

molecular ion ([M]⁺).

Fragmentation: The high-energy molecular ions are unstable and break apart into smaller,

charged fragments and neutral radicals.

Mass Analysis: Accelerate the positive ions through a magnetic or electric field, which

separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization of Analytical Processes
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

framework for structural elucidation.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

5-Bromoindoline Sample

Dissolve in Solvent (NMR)
or Place on Crystal (IR)

or Vaporize (MS)

Spectrometer
(NMR / IR / MS)

Raw Data
(FID / Interferogram / Ion Current)

Processed Spectrum

Interpretation of Peaks
(Shifts, Frequencies, m/z)

Structural Confirmation

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis
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Structural Elucidation of 5-Bromoindoline

Experimental Data

Inferred Information

IR Data
(N-H, C=C, C-Br stretches)

Functional Groups:
- Secondary Amine

- Substituted Benzene
- Aryl Bromide

NMR Data
(Aromatic & Aliphatic regions,

proton integrations)

Carbon-Hydrogen Framework:
- Trisubstituted aromatic ring

- -CH2-CH2- unit
- N-H proton

MS Data
(M/M+2 peaks at 197/199,

fragmentation)

Molecular Formula & Connectivity:
- MW ≈ 198

- Presence of one Bromine atom
- Confirms C8H8BrN formula

Confirmed Structure:
5-Bromoindoline

Click to download full resolution via product page

Logical Framework for Structural Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b135996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

